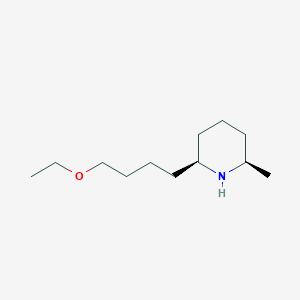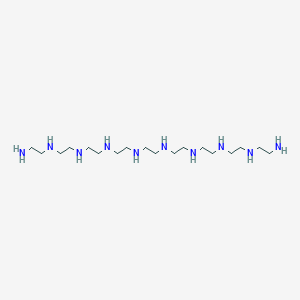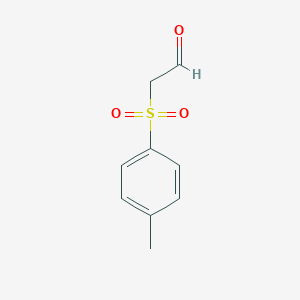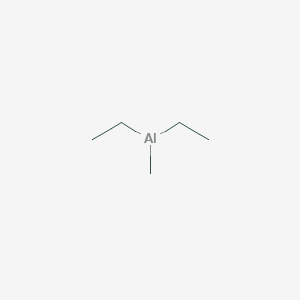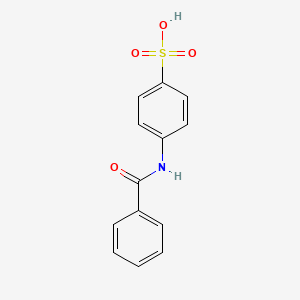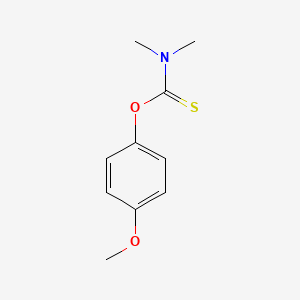![molecular formula C18H24N4O7 B14730013 Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate CAS No. 4811-37-4](/img/structure/B14730013.png)
Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its multiple amide and ester functional groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the stepwise addition of amino acid derivatives, each protected by a phenylmethoxycarbonyl group, followed by esterification to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve automated synthesis using peptide synthesizers, which can efficiently handle the repetitive addition of amino acid derivatives. The reaction conditions often include the use of organic solvents like dichloromethane and coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester and amide bonds in the presence of water and acid or base.
Oxidation: Oxidizing agents can modify the phenylmethoxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields amino acids and ethanol, while oxidation can produce phenolic compounds .
Applications De Recherche Scientifique
Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic uses, including as a prodrug.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate involves its interaction with biological molecules through its amide and ester groups. These interactions can lead to the inhibition or activation of enzymes, modulation of protein function, and alteration of cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate: A glycine derivative with similar protective groups.
Indole derivatives: Compounds with similar amide and ester functionalities but different core structures.
Uniqueness
Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate is unique due to its specific combination of functional groups and its ability to undergo multiple types of chemical reactions. This versatility makes it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
4811-37-4 |
|---|---|
Formule moléculaire |
C18H24N4O7 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C18H24N4O7/c1-2-28-17(26)11-21-15(24)9-19-14(23)8-20-16(25)10-22-18(27)29-12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,19,23)(H,20,25)(H,21,24)(H,22,27) |
Clé InChI |
CJFWEUVSVZPMKC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


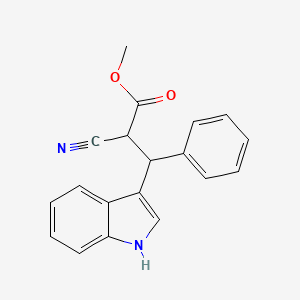

![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)

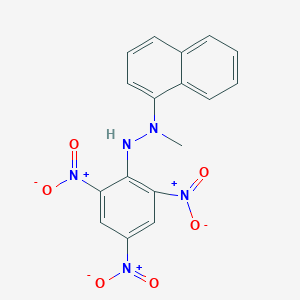
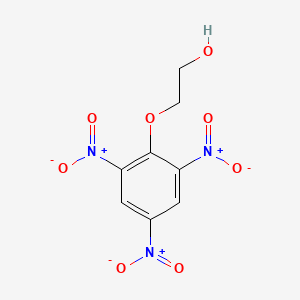
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)

